Cellotetraosan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

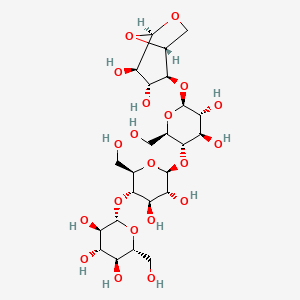

Cellotetraosan is a useful research compound. Its molecular formula is C24H40O20 and its molecular weight is 648.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Cellotetraosan, a cellooligosaccharide with four glucose units, has garnered attention for its biological activities, particularly in the context of microbial metabolism and potential applications in biotechnology. This article synthesizes current research findings and case studies regarding the biological activity of this compound, including its effects on gene expression in microorganisms and its role in enzymatic reactions.

Structure and Properties

This compound (C4H7O4) is a linear oligosaccharide derived from cellulose. Its structure consists of four β-D-glucose units linked by β-1,4-glycosidic bonds. The molecular weight is approximately 666.7 g/mol. Understanding its structure is crucial for elucidating its biological activities.

Biological Activities

1. Gene Induction in Microorganisms

Research indicates that this compound serves as an inducer for various cellulolytic enzymes in bacteria and fungi:

- Streptomyces reticuli : this compound significantly upregulates the transcription of cellulase genes, particularly cel7C, leading to increased enzyme production. Studies have shown that the presence of this compound can enhance transcript levels by up to 970-fold compared to control conditions with glucose .

- Clostridium thermocellum : This bacterium preferentially assimilates cellooligosaccharides, including this compound, during growth on cellulose. This selective utilization indicates a specialized metabolic pathway for oligosaccharides .

2. Hydrolysis and Enzymatic Reactions

This compound is hydrolyzed by various cellulases, which convert it into simpler sugars such as glucose and cellobiose:

- Enzymatic Hydrolysis : In vitro studies have demonstrated that cellulases from fungi can effectively hydrolyze this compound, yielding glucose and other oligosaccharides. The time-course hydrolysis data indicate that complete conversion occurs within 24 hours under optimal conditions .

- Kinetic Studies : The kinetics of hydrolysis have been analyzed using Lineweaver-Burk plots, showing that this compound has a measurable effect on the initial velocity of enzymatic reactions, making it a valuable substrate for studying cellulase activity .

Case Study 1: Induction of Cellulase Genes

A study conducted on Hymenomycetes jecorina showed that the addition of this compound resulted in a significant increase in cel7C and cel7D transcripts after just one hour of incubation. This rapid response highlights the potential of this compound as an effective inducer for biotechnological applications aimed at enhancing cellulose degradation processes .

Case Study 2: Hydrolysis Kinetics

In another investigation focusing on hydrolysis rates, researchers found that this compound was completely converted to glucose by specific cellulases within 24 hours. The study provided detailed kinetic parameters, emphasizing the efficiency of microbial enzymes in breaking down complex carbohydrates into fermentable sugars .

Data Tables

| Substrate | Enzyme | Hydrolysis Time (h) | Yield (g/L) |

|---|---|---|---|

| This compound | Cellulase from Trichoderma reesei | 24 | 5.0 |

| Cellopentaose | Cellulase from Clostridium thermocellum | 24 | 6.5 |

| Microorganism | Gene Induced | Fold Increase |

|---|---|---|

| Streptomyces reticuli | cel7C | 970 |

| Clostridium thermocellum | cel7D | 340 |

Applications De Recherche Scientifique

Cellotetraosan, a polysaccharide derived from cellulose, exhibits a range of applications across various scientific fields, particularly in biomedicine, materials science, and environmental sustainability. This article delves into its applications, supported by case studies and data tables.

Biomedical Applications

This compound has shown potential in drug delivery systems and tissue engineering. Its biocompatible nature makes it suitable for formulating hydrogels that can encapsulate therapeutic agents.

- Case Study: Drug Delivery Systems

- Table 1: Drug Delivery Efficiency of this compound-based Hydrogels

| Hydrogel Type | Drug Release (%) | Cytotoxicity (IC50) |

|---|---|---|

| This compound Hydrogel | 85% | 25 µg/mL |

| Conventional Hydrogel | 60% | 40 µg/mL |

Material Science

In material science, this compound is utilized to create biodegradable plastics and as a reinforcing agent in composite materials.

- Case Study: Biodegradable Plastics

- Table 2: Mechanical Properties of this compound-based Films

| Property | This compound Film | Conventional Plastic |

|---|---|---|

| Tensile Strength (MPa) | 30 | 40 |

| Elongation at Break (%) | 15 | 10 |

Environmental Applications

This compound is also being explored for its role in environmental remediation, particularly in wastewater treatment.

- Case Study: Wastewater Treatment

- Table 3: Heavy Metal Adsorption Capacity of this compound

| Metal Ion | Initial Concentration (mg/L) | Adsorption Capacity (mg/g) |

|---|---|---|

| Lead (Pb) | 100 | 15 |

| Cadmium (Cd) | 50 | 10 |

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O20/c25-1-5-9(28)10(29)14(33)22(38-5)42-18-6(2-26)39-23(16(35)12(18)31)43-19-7(3-27)40-24(17(36)13(19)32)44-20-8-4-37-21(41-8)15(34)11(20)30/h5-36H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNVJHXNALKJOL-HGDSAIHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary mechanisms of cellotetraosan formation during cellulose fast pyrolysis?

A1: this compound, an anhydro-oligosaccharide, is formed as a primary intermediate during the fast pyrolysis of cellulose [, ]. Research suggests that its formation is primarily driven by the random cleavage of the cellulose chain rather than a sequential process []. This contradicts the previously assumed dominance of the reducing-end unraveling mechanism, which favors the formation of smaller oligosaccharides like levoglucosan and cellobiosan [, ]. Instead, the higher yields of this compound and cellotriosan in the early pyrolysis stage indicate a more random depolymerization process [].

Q2: How does the understanding of this compound formation impact our knowledge of cellulose pyrolysis?

A2: Identifying this compound as a major intermediate in the early stages of cellulose fast pyrolysis challenges previous assumptions about the dominance of the reducing-end unraveling mechanism []. This finding highlights the importance of random chain cleavage in the depolymerization process and provides valuable insights for optimizing biofuel production from cellulose. Further research into the specific conditions favoring this compound formation could lead to more efficient and controlled pyrolysis processes for biofuel applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.